molecular formula C8H8F3N3O2 B2666464 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid CAS No. 1535990-71-6

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid

Cat. No.: B2666464
CAS No.: 1535990-71-6
M. Wt: 235.166
InChI Key: CIHGWAYXHJUTMP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound characterized by the presence of an imidazo[1,5-a]pyrazine core with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid typically involves the following steps:

  • Formation of the Imidazo[1,5-a]pyrazine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

  • Carboxylation: : The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more effective modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
  • 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid is unique due to the combination of the trifluoromethyl group and the carboxylic acid group on the imidazo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-5(6(15)16)4-3-12-1-2-14(4)7/h12H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHGWAYXHJUTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=C2C(F)(F)F)C(=O)O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535990-71-6
Record name 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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